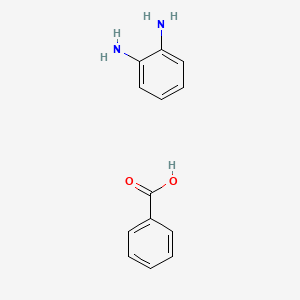

Benzene-1,2-diamine;benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzene-1,2-diamine: and benzoic acid are two distinct organic compounds with significant roles in various chemical processesIt is a precursor to many heterocyclic compounds and is used in the synthesis of dyes, polymers, and pharmaceuticals . Benzoic acid, with the formula C7H6O2, is a simple aromatic carboxylic acid widely used as a food preservative and in the synthesis of various organic substances .

準備方法

Benzene-1,2-diamine: can be synthesized through the reduction of 2-nitroaniline, which is obtained by treating 2-nitrochlorobenzene with ammonia. The reduction is typically carried out using zinc powder in ethanol . Industrially, it is produced by catalytic hydrogenation of 2-nitroaniline.

Benzoic acid: is commonly prepared by the oxidation of toluene using oxygen in the presence of cobalt or manganese naphthenates as catalysts . Another method involves the hydrolysis of benzamide with sodium hydroxide, followed by acidification to yield benzoic acid .

化学反応の分析

Benzene-1,2-diamine: undergoes various reactions, including:

Condensation: with ketones and aldehydes to form benzimidazoles.

Oxidation: to form benzotriazole, a corrosion inhibitor.

Substitution: reactions with carboxylic acids to produce 2-substituted benzimidazoles.

Benzoic acid: participates in:

Esterification: to form esters used in perfumes and flavorings.

Reduction: to benzyl alcohol.

Substitution: reactions to form benzoyl derivatives.

科学的研究の応用

Benzene-1,2-diamine: is used in the synthesis of various heterocyclic compounds, including benzimidazoles, which have applications in pharmaceuticals as antifungal, antiviral, and anticancer agents . It is also used in the production of dyes and polymers .

Benzoic acid: is widely used as a food preservative due to its antimicrobial properties . It is also a precursor in the synthesis of various organic compounds, including benzoyl chloride, benzyl benzoate, and phenol . In medicine, it is used in topical treatments for fungal infections .

作用機序

Benzene-1,2-diamine: exerts its effects primarily through its ability to form stable heterocyclic compounds. For example, in the formation of benzimidazoles, it undergoes cyclization reactions with carboxylic acids, facilitated by acid catalysis . The resulting benzimidazoles can interact with various biological targets, including enzymes and receptors, to exert their pharmacological effects .

Benzoic acid: acts as an antimicrobial agent by inhibiting the growth of bacteria and fungi. It disrupts microbial cell membranes and interferes with their metabolic processes . In organic synthesis, it acts as a benzoylating agent, facilitating the formation of benzoyl derivatives .

類似化合物との比較

Benzene-1,2-diamine: is similar to other aromatic diamines such as m-phenylenediamine and p-phenylenediamine. its ortho configuration makes it particularly useful in the synthesis of benzimidazoles .

Benzoic acid: is similar to other aromatic carboxylic acids like salicylic acid and phthalic acid. Its simplicity and effectiveness as a preservative make it unique among its counterparts .

Similar Compounds

m-Phenylenediamine: (Benzene-1,3-diamine)

p-Phenylenediamine: (Benzene-1,4-diamine)

Salicylic acid: (2-Hydroxybenzoic acid)

Phthalic acid: (Benzene-1,2-dicarboxylic acid)

特性

CAS番号 |

63082-94-0 |

|---|---|

分子式 |

C13H14N2O2 |

分子量 |

230.26 g/mol |

IUPAC名 |

benzene-1,2-diamine;benzoic acid |

InChI |

InChI=1S/C7H6O2.C6H8N2/c8-7(9)6-4-2-1-3-5-6;7-5-3-1-2-4-6(5)8/h1-5H,(H,8,9);1-4H,7-8H2 |

InChIキー |

RPYYEIZEOYBQTQ-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C(=C1)N)N |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{2-[4-(2-Chloro-3-hydroxypropoxy)phenyl]propan-2-yl}phenol](/img/structure/B14500051.png)

![6-[2,6-Bis(4-methoxyphenyl)tetrahydropyrimidin-4(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14500062.png)

![[Phenyl(phosphorososulfanyl)methyl]benzene](/img/structure/B14500076.png)

![9,9'-[Oxybis(methylene)]diphenanthrene](/img/structure/B14500099.png)